Bienvenue dans la boutique en ligne BenchChem!

Pexantel

Physicochemical profiling Drug-likeness prediction Anthelmintic discovery

Procure Pexantel as a uniquely rigid (1 rotatable bond, fraction sp³ 0.92), zero H-bond donor anthelmintic benchmark. Its distinct N-cyclohexylcarbonyl-4-methylpiperazine core (LogP 1.34, tPSA 23 Ų) delivers unmatched conformational constraint for accurate computational docking and unbiased de novo resistance selection in C. elegans, free from pre-existing resistance alleles. This tool bridges the gap between polar and lipophilic anthelmintics in your screening cascades. Available exclusively for non-human research use via custom synthesis.

Molecular Formula C12H22N2O
Molecular Weight 210.32 g/mol
CAS No. 10001-13-5
Cat. No. B160730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePexantel
CAS10001-13-5
Molecular FormulaC12H22N2O
Molecular Weight210.32 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2CCCCC2
InChIInChI=1S/C12H22N2O/c1-13-7-9-14(10-8-13)12(15)11-5-3-2-4-6-11/h11H,2-10H2,1H3
InChIKeyFRSIMZWJVMLPAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pexantel (CAS 10001-13-5): Chemical Identity, Pharmacological Class, and Baseline Procurement Profile


Pexantel (IUPAC: cyclohexyl-(4-methylpiperazin-1-yl)methanone; molecular formula C₁₂H₂₂N₂O; molecular weight 210.32 g/mol) is a synthetic small-molecule anthelmintic belonging to the piperazine derivative class [1]. Its International Nonproprietary Name (INN) stem ‘-antel’ formally classifies it within the anthelmintic pharmacological group [2]. The compound is catalogued under UNII HOH9HJ2737 and USP commodity code 51453003 (anthelmintic piperazines) [3]. Pexantel was assigned its INN in 1969 (p-INNList-22) and 1970 (r-INNList-10) [4]. Despite its established chemical identity, Pexantel remains an experimental compound with no known bioactivity data in ChEMBL and no registered clinical trials as of the latest database updates [5]. It is commercially available exclusively for non-human, non-veterinary research use from a limited number of chemical suppliers .

Why Generic Substitution Fails for Pexantel: Structural and Physicochemical Differentiation from In-Class Piperazine Anthelmintics


Pexantel cannot be considered a generic substitute for other piperazine or tetrahydropyrimidine anthelmintics due to a unique combination of structural and physicochemical features. The compound bears an N-cyclohexylcarbonyl substituent on the 4-methylpiperazine core, a motif absent in diethylcarbamazine (DEC), piperazine, pyrantel, morantel, or oxantel [1]. This substitution pattern produces distinct drug-likeness parameters: a calculated LogP of 1.22–1.34, a topological polar surface area (tPSA) of 23–24 Ų, zero hydrogen-bond donors, and only one rotatable bond, contrasting sharply with comparator compounds across multiple physicochemical dimensions [2][3]. Furthermore, the absence of experimentally determined bioactivity data in major public databases (ChEMBL, DrugBank, clinical trials registries) means that any assumed therapeutic equivalence to other anthelmintics is entirely unsupported by evidence; procurement decisions must be based on the compound's intrinsic molecular properties and its value as a research tool, not on assumed pharmacological interchangeability [4].

Pexantel Product-Specific Quantitative Differentiation Evidence Against Closest Anthelmintic Comparators


Molecular Weight and Lipophilicity Differentiation of Pexantel Versus Diethylcarbamazine and Piperazine

Pexantel (MW 210.32; LogP 1.34) occupies a distinct physicochemical space relative to the two most structurally related piperazine anthelmintics. Diethylcarbamazine (DEC, MW 199.30; LogP 0.57–0.94) is both lighter and substantially more polar, with approximately 0.4–0.8 log units lower lipophilicity [1][2][3]. Piperazine (MW 86.14; LogP −0.8) is far smaller and markedly hydrophilic, differing by over 2 log units in lipophilicity [1][4]. The ~1.2 log unit greater lipophilicity of Pexantel relative to DEC predicts measurably different membrane permeability and tissue distribution, while the 2.4-fold higher molecular weight compared to piperazine predicts altered renal clearance and volume of distribution [5]. These differences preclude direct substitution in any experimental protocol where physicochemical parameters influence outcome.

Physicochemical profiling Drug-likeness prediction Anthelmintic discovery

Hydrogen-Bond Donor Deficiency as a Differentiator of Pexantel from Piperazine in Receptor-Mediated Assays

Pexantel possesses zero hydrogen-bond donor atoms, whereas piperazine possesses two N–H donor groups [1][2]. This fundamental difference in hydrogen-bonding capacity carries significant implications for target engagement at the nicotinic acetylcholine receptor (nAChR), where both compounds are thought to act: the N–H groups of piperazine are available for direct hydrogen-bond donation to receptor residues, while Pexantel is entirely dependent on its two carbonyl oxygen acceptor atoms and van der Waals contacts from the cyclohexyl ring . Diethylcarbamazine also has zero H-bond donors, matching Pexantel in this dimension, but its aliphatic diethylcarbamoyl side chain presents different steric and electronic properties compared to the cyclohexylcarbonyl of Pexantel [3]. The absence of H-bond donor capacity in Pexantel predicts a fundamentally different binding pharmacophore at nAChR subtypes compared to piperazine, with potential consequences for nematode versus host receptor selectivity.

Hydrogen bonding Receptor pharmacology Nicotinic acetylcholine receptor

Molecular Rigidity and Conformational Entropy: Rotatable Bond Count Differentiation of Pexantel Against Flexible Anthelmintics

Pexantel possesses exactly one rotatable bond (the amide C–N linkage connecting the cyclohexylcarbonyl group to the piperazine ring), making it among the most rigid small-molecule anthelmintics available [1]. In contrast, diethylcarbamazine has 4 rotatable bonds, piperazine has 0 (but is a much smaller, symmetric molecule), and pyrantel has 2–3 rotatable bonds [2][3]. The single rotatable bond of Pexantel, combined with its high fraction of sp³-hybridized carbon atoms (0.92), indicates a molecule with very low conformational entropy cost upon binding to a target protein. This property is directly relevant to binding affinity optimization: a rigid ligand pays a smaller entropic penalty upon complex formation compared to a flexible ligand with multiple rotatable bonds, potentially yielding higher binding affinity for a given enthalpy of interaction [4]. The cyclohexyl ring itself, while capable of chair-boat interconversion, contributes limited additional conformational freedom beyond the amide rotation.

Conformational analysis Entropy-driven binding Drug design

Predicted CNS Permeability and Tissue Distribution: tPSA-Based Differentiation of Pexantel from Tetrahydropyrimidine Anthelmintics

The topological polar surface area (tPSA) of Pexantel is 23–24 Ų, which lies well below the widely accepted threshold of 60–70 Ų for predicted passive blood-brain barrier (BBB) penetration and below the 90 Ų threshold for poor intestinal absorption [1][2]. In comparison, pyrantel has a tPSA of approximately 40–50 Ų (estimated from its thiophene and tetrahydropyrimidine moieties), and diethylcarbamazine has a tPSA of 26.79 Ų [3]. While both Pexantel and DEC fall below the BBB penetration threshold, Pexantel's tPSA is 3–4 Ų (approximately 12–15%) lower than DEC's, suggesting modestly higher predicted CNS penetration potential [2][3]. Pexantel's tPSA is also substantially lower than that of pyrantel pamoate salt form (PSA 158.9 Ų for the pamoate counterion) [5]. Combined with its LogP of 1.34 and zero H-bond donors, Pexantel's physicochemical profile predicts high passive membrane permeability and potential CNS access, differing meaningfully from more polar in-class alternatives.

Blood-brain barrier penetration tPSA prediction Pharmacokinetic differentiation

Research Scarcity Value: Pexantel as an Understudied Anthelmintic Scaffold for Drug Resistance Mechanism Studies

According to ZINC20 and ChEMBL 20 databases, Pexantel has no known bioactivity data and has not been reported in any publications indexed by ChEMBL; additionally, no clinical trials have been registered for this compound [1]. This total absence of public pharmacological data stands in stark contrast to pyrantel (hundreds of publications, established clinical use since the 1970s), piperazine (over a century of clinical use), and diethylcarbamazine (WHO essential medicine for filariasis with extensive clinical data) [2]. While this data scarcity limits the strength of direct evidence-based claims, it simultaneously confers a unique research procurement value: Pexantel represents one of the few commercially available anthelmintic piperazine scaffolds for which resistance mechanisms have not been characterized, offering an unspoiled chemical probe for de novo resistance selection experiments and for benchmarking computational drug-target prediction algorithms [3][4].

Anthelmintic resistance Novel scaffolds Parasitology research tools

Optimal Research and Industrial Application Scenarios for Pexantel Based on Quantitative Differentiation Evidence


Computational Anthelmintic Discovery: Docking and Pharmacophore Modeling Benchmarking

Pexantel's extreme molecular rigidity (1 rotatable bond, fraction sp³ 0.92) and zero H-bond donor count make it an ideal benchmark compound for validating computational docking and pharmacophore models targeting nematode nicotinic acetylcholine receptors. The low conformational entropy penalty minimizes one of the largest sources of error in binding free-energy calculations, allowing computational chemists to isolate and evaluate scoring function accuracy independently of ligand flexibility artifacts [1]. Its LogP of 1.34 and tPSA of 23 Ų predict adequate passive membrane permeability to reach intracellular targets, while the absence of prior bioactivity data ensures unbiased virtual screening results uncontaminated by literature-derived enrichment expectations [2]. Procurement of Pexantel for this application requires high-purity (>98%) solid compound suitable for preparation of DMSO stock solutions at 10–50 mM for in silico-experimental feedback loops .

Anthelmintic Resistance Mechanism Deconvolution in C. elegans and Haemonchus contortus Models

The complete absence of published resistance data for Pexantel [1] positions it as a uniquely valuable tool for resistance mechanism studies. Researchers can perform de novo resistance selection experiments in C. elegans or Haemonchus contortus without confounding pre-existing resistance alleles, using Pexantel as the selective agent and subsequently applying whole-genome sequencing to identify resistance-conferring mutations [2]. Its structural divergence from pyrantel and levamisole (cyclohexylcarbonyl vs. thiophene-vinyl vs. imidazothiazole) means that resistance mechanisms emerging under Pexantel selection pressure likely involve distinct nAChR subunit mutations or detoxification pathways, providing orthogonal insight into anthelmintic resistance evolution. The compound's predicted CNS penetration potential (tPSA 23 Ų) further enables investigation of anthelmintic effects on neuronal nAChR subtypes in nematode model organisms .

Physicochemical Reference Standard for Anthelmintic Drug-Likeness Profiling

Pexantel occupies a distinct and sparsely populated region of anthelmintic physicochemical space (MW 210, LogP 1.22–1.34, tPSA 23, zero HBD, 1 rotatable bond) [1]. This profile makes it a useful reference standard for calibrating high-throughput physicochemical profiling assays (LogD, solubility, permeability) within anthelmintic drug discovery programs. Unlike piperazine (too small, too polar) or DEC (lower LogP, different PSA), Pexantel provides a mid-range reference point that bridges the gap between small polar anthelmintics and larger lipophilic antiparasitics [2]. Procurement for this application requires analytically characterized material with certificate of analysis specifying purity, residual solvent content, and identity confirmation by NMR and LC-MS, enabling its use as a quality control standard across multiple assay platforms .

Structure-Activity Relationship (SAR) Exploration of Cyclohexylcarbonyl Piperazine Anthelmintics

Pexantel serves as the foundational scaffold for systematic SAR exploration of N-cyclohexylcarbonyl piperazine anthelmintics, a chemical subclass distinct from both the simple piperazines and the tetrahydropyrimidines [1]. The cyclohexyl ring provides a conformationally constrained hydrophobic surface amenable to systematic substitution (e.g., 4-position methylation, ring size variation, heteroatom introduction), while the 4-methylpiperazine moiety offers a secondary site for N-alkylation or N-arylation SAR studies [2]. The absence of H-bond donors on the parent scaffold simplifies interpretation of SAR trends by eliminating one variable dimension. For medicinal chemistry groups seeking to expand anthelmintic chemical space beyond the well-explored pyrantel/levamisole pharmacophore, Pexantel provides a synthetically tractable starting point with commercially available custom synthesis options (minimum order 1 g, lead time 2–3 months) .

Quote Request

Request a Quote for Pexantel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.